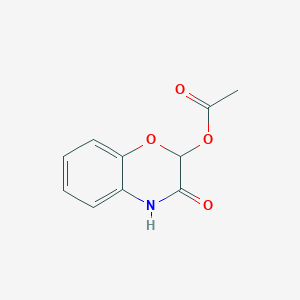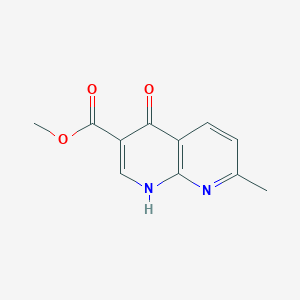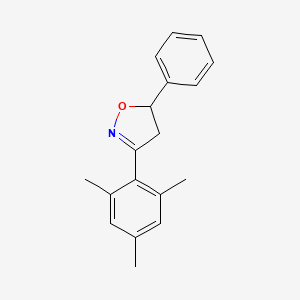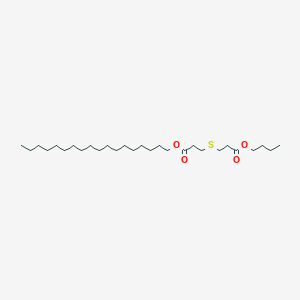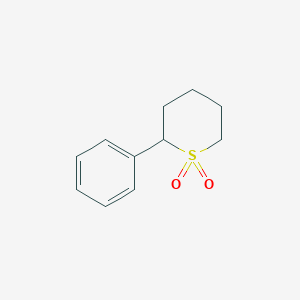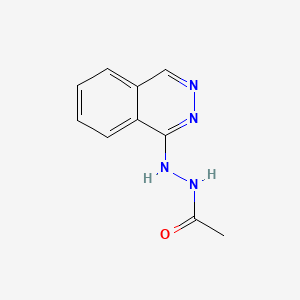
(E)-3-(4-chlorophenyl)-1-(4-hydroxyphenyl)-2-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-chlorophenyl)-1-(4-hydroxyphenyl)-2-phenylprop-2-en-1-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities. Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which is crucial for their reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-chlorophenyl)-1-(4-hydroxyphenyl)-2-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 4-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(4-chlorophenyl)-1-(4-hydroxyphenyl)-2-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like bromine, nitric acid, and sulfuric acid, respectively.
Major Products Formed
The major products formed from these reactions include epoxides, reduced ketones or alcohols, and various substituted chalcone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound exhibits significant biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, such as anticancer and antiviral agents.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The biological activities of (E)-3-(4-chlorophenyl)-1-(4-hydroxyphenyl)-2-phenylprop-2-en-1-one are primarily attributed to its ability to interact with various molecular targets and pathways. The α,β-unsaturated carbonyl system can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts with proteins and enzymes. This interaction can modulate the activity of these biomolecules, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-3-(4-methoxyphenyl)-1-(4-hydroxyphenyl)-2-phenylprop-2-en-1-one
- (E)-3-(4-nitrophenyl)-1-(4-hydroxyphenyl)-2-phenylprop-2-en-1-one
- (E)-3-(4-bromophenyl)-1-(4-hydroxyphenyl)-2-phenylprop-2-en-1-one
Uniqueness
Compared to similar compounds, (E)-3-(4-chlorophenyl)-1-(4-hydroxyphenyl)-2-phenylprop-2-en-1-one exhibits unique properties due to the presence of the chlorine atom on the aromatic ring. This substitution can influence the compound’s reactivity, biological activity, and overall stability, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
24845-41-8 |
|---|---|
Molekularformel |
C21H15ClO2 |
Molekulargewicht |
334.8 g/mol |
IUPAC-Name |
(E)-3-(4-chlorophenyl)-1-(4-hydroxyphenyl)-2-phenylprop-2-en-1-one |
InChI |
InChI=1S/C21H15ClO2/c22-18-10-6-15(7-11-18)14-20(16-4-2-1-3-5-16)21(24)17-8-12-19(23)13-9-17/h1-14,23H/b20-14+ |
InChI-Schlüssel |
ACGIFXQJLCRIQL-XSFVSMFZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC=C(C=C2)Cl)/C(=O)C3=CC=C(C=C3)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


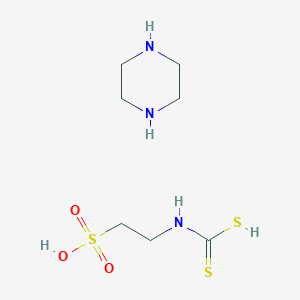
![6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B14703958.png)




